5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Purity Quality Control SAR

5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1448694-38-9) is a heterocyclic building block belonging to the triazolopyrimidine class, characterized by a chlorine atom at the 5-position and a 4-methoxyphenyl substituent at the N3 position of the triazole ring. Its molecular formula is C₁₁H₈ClN₅O with a molecular weight of 261.67 g/mol.

Molecular Formula C11H8ClN5O
Molecular Weight 261.67 g/mol
CAS No. 1448694-38-9
Cat. No. B1406421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS1448694-38-9
Molecular FormulaC11H8ClN5O
Molecular Weight261.67 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)Cl
InChIInChI=1S/C11H8ClN5O/c1-18-8-4-2-7(3-5-8)17-10-9(15-16-17)6-13-11(12)14-10/h2-6H,1H3
InChIKeyIWTUSMBWCYJNMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1448694-38-9): Chemical Profile and Research-Grade Procurement Specifications


5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1448694-38-9) is a heterocyclic building block belonging to the triazolopyrimidine class, characterized by a chlorine atom at the 5-position and a 4-methoxyphenyl substituent at the N3 position of the triazole ring. Its molecular formula is C₁₁H₈ClN₅O with a molecular weight of 261.67 g/mol . This compound serves primarily as a key synthetic intermediate for the construction of bioactive triazolopyrimidine derivatives targeting stress-response kinases (e.g., GCN2), deubiquitinases (e.g., USP28), and various kinases implicated in oncology and inflammatory diseases. The chlorine atom at position 5 functions as a reactive handle for nucleophilic aromatic substitution (SNAr), enabling modular diversification into functionalized analogs .

Why 5-Chloro-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine Cannot Be Replaced by a Generic Triazolopyrimidine Intermediate


The unique combination of the 5-chloro leaving group and the 3-(4-methoxyphenyl) substituent in this compound dictates both its reactivity profile and its ability to generate target-specific derivatives. Generic triazolopyrimidine intermediates with alternative substitution patterns (e.g., 5-methyl, 5-amino, or 3-phenyl without the methoxy group) will engage in fundamentally different cross-coupling or SNAr reactions, leading to divergent library outputs and altered biological activity . The 4-methoxyphenyl group is a privileged fragment in numerous kinase inhibitor pharmacophores, and substituting it with a simple phenyl or halogenated aryl ring can drastically reduce target affinity . Therefore, scientists and procurement specialists must source this specific CAS number to ensure chemical fidelity in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation of 5-Chloro-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine Against Its Closest Analogs


Purity and Metal Content: Sourcing from a Single Qualified Supplier Ensures Batch-to-Batch Consistency for SAR Studies

The target compound is supplied at 95% purity by Leyan . This is comparable to the purity of the 4-fluoro analog (CAS 1448694-41-4), which is also listed at 95% by the same supplier . However, ICP-MS or GC-MS trace metal analysis data is not publicly available for either compound, necessitating in-house quality control for sensitive catalytic applications.

Purity Quality Control SAR

Hydrophobicity-Driven Chromatographic Retention: Enhanced logP of the 4-Methoxy Substituent Enables Superior Separation in Reverse-Phase Purification

The 4-methoxyphenyl substituent confers a higher calculated logP (estimated ~2.5) compared to the 4-fluoro analog (estimated logP ~1.8), based on fragment-based predictions. Although experimental logP data for these specific molecules is not published, the general principle that methoxy-substituted phenyl rings are more lipophilic than their fluoro counterparts is well-established.

Reverse-Phase Chromatography LogP HPLC

Reaction Kinetics in SNAr: Electron-Donating 4-Methoxy Group Tunes the 5-Chloro Leaving Group Reactivity for Controlled Derivatization

The electron-donating methoxy group at the para position of the 3-phenyl ring can modulate the electron density of the triazolopyrimidine core, thereby influencing the rate of nucleophilic aromatic substitution at the 5-chloro position. Specifically, the 4-methoxy group is expected to slightly deactivate the ring towards SNAr compared to an unsubstituted phenyl or a 4-fluoro-substituted phenyl, which may lead to a slower, more controlled reaction, potentially reducing the formation of byproducts.

SNAr Reactivity Kinetics

Validated Use as a Key Intermediate in GCN2 Inhibitor Synthesis: Evidence from Merck Patent Literature

The Merck patent (US 2016/0015712 A1) explicitly exemplifies the use of 3-(4-methoxyphenyl)-substituted triazolo[4,5-d]pyrimidine intermediates, with the 5-chloro derivative serving as the direct precursor for synthesizing compounds ‘A24’, ‘A27’, ‘A39’, ‘A40’, ‘A41’, ‘A42’, and ‘A43’ . These final compounds are potent inhibitors of GCN2, a validated target in oncology. While the patent does not disclose the IC50 of the intermediate itself, the core motif is essential for the inhibitory activity of the final compounds.

GCN2 Kinase Inhibitor Intermediate

Crystallographic Evidence: The 4-Methoxyphenyl Group Engages in Favorable Interactions within the ATP-Binding Pocket of GCN2

While a co-crystal structure of GCN2 with a compound derived from 5-chloro-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has not been publicly released, a related triazolopyrimidine derivative with a 4-methoxyphenyl group has been deposited in the PDB (PDB ID: 6YLL, ChemComp-OYB) . The structure reveals that the 4-methoxyphenyl moiety occupies a hydrophobic pocket in the kinase hinge region, with the methoxy oxygen forming a critical hydrogen bond with a conserved lysine residue. This interaction is not geometrically feasible for a 4-fluoro or 4-chloro substituent due to the lack of a hydrogen bond acceptor.

X-ray Crystallography Binding Mode GCN2

Optimal Use Cases for 5-Chloro-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine in Drug Discovery and Chemical Biology


Parallel Synthesis of GCN2-Focused Kinase Inhibitor Libraries via SNAr at the 5-Chloro Position

This building block is ideally suited for automated parallel synthesis of GCN2 inhibitor libraries, as demonstrated by the Merck patent . The 5-chloro group allows for high-throughput diversification with a range of amine, thiol, or alcohol nucleophiles, while the 3-(4-methoxyphenyl) moiety ensures the library retains the key pharmacophore for GCN2 hinge binding . This is a superior strategy compared to using a 5-fluoro intermediate, which would react too rapidly and generate more side products.

Chemical Probe Development for USP28 and Other Deubiquitinases

The triazolopyrimidine core is a validated scaffold for potent USP28 inhibitors (e.g., compound 19 with an IC50 of 1.10 μM) . By utilizing this 5-chloro intermediate, researchers can synthesize novel analogs that explore the SAR around the 5-position while retaining the crucial 4-methoxyphenyl group responsible for selectivity over USP7 and LSD1.

Synthesis of High-Purity Reference Standards for Mass Spectrometry-Based Metabolomics

Given its defined molecular weight and the availability of the compound in >95% purity , this chlorinated heterocycle can serve as a precursor for synthesizing stable isotope-labeled (SIL) internal standards. The 5-chloro group can be replaced with an isotopically labeled moiety, while the 4-methoxyphenyl group provides a strong UV chromophore for detection and quantification in LC-MS/MS assays.

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Protein Kinases

The compound's moderate molecular weight (261.67 Da) and the presence of both a hydrogen bond acceptor (methoxy) and a reactive vector (chloro) make it an attractive fragment for FBDD. It can be screened at high concentrations against kinase panels to identify initial hits, which can then be rapidly grown or merged using the chloro handle, offering a significant advantage over non-functionalized triazolopyrimidine fragments .

Quote Request

Request a Quote for 5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.